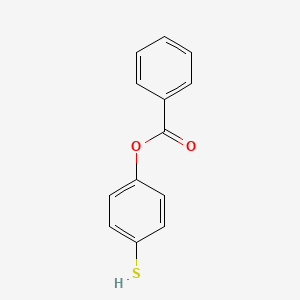

(4-Sulfanylphenyl) benzoate

Descripción

(4-Sulfanylphenyl) benzoate is a benzoic acid ester derivative featuring a sulfanyl (-SH) group at the para position of the phenyl ring.

Propiedades

Número CAS |

6336-76-1 |

|---|---|

Fórmula molecular |

C13H10O2S |

Peso molecular |

230.28 g/mol |

Nombre IUPAC |

(4-sulfanylphenyl) benzoate |

InChI |

InChI=1S/C13H10O2S/c14-13(10-4-2-1-3-5-10)15-11-6-8-12(16)9-7-11/h1-9,16H |

Clave InChI |

ZWVWGHYLMRAXSR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Sulfanylphenyl) benzoate typically involves the esterification of 4-mercaptophenol with benzoic acid or its derivatives. One common method is the Schotten-Baumann reaction, where 4-mercaptophenol reacts with benzoyl chloride in the presence of an aqueous base like sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester.

Industrial Production Methods

Industrial production of (4-Sulfanylphenyl) benzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfanyl (-SH) group undergoes controlled oxidation under various conditions:

Key finding: Oxidation to sulfoxides preserves chirality at sulfur when mediated by TMSOTf (trimethylsilyl triflate), as demonstrated in Pummerer-type reactions .

Nucleophilic Substitution

The ester moiety participates in alcoholysis and aminolysis:

a. Methanolysis

Reaction with methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 140°C) cleaves the benzoate ester, yielding 4-sulfanylphenol and methyl benzoate . Conversion efficiency reaches 92% in optimized systems .

b. Amine Reactions

Primary amines (RNH<sub>2</sub>) undergo nucleophilic attack at the carbonyl carbon:

text(4-Sulfanylphenyl) benzoate + RNH₂ → 4-Sulfanylphenyl carbamate + Benzoic acid

Second-order rate constants range from 1.2×10⁻³ to 8.7×10⁻³ M⁻¹s⁻¹ depending on amine nucleophilicity .

Thiol-Mediated Coupling

The sulfanyl group enables C-S bond formation through radical or ionic mechanisms:

a. Ullmann-Type Coupling

With aryl halides (Ar-X) under CuI/1,10-phenanthroline catalysis:

text(4-Sulfanylphenyl) benzoate + Ar-X → Ar-S-C₆H₄-OBz + HX

Reaction achieves 85-92% yield in DMF at 140°C .

b. Thiol-ene Click Chemistry

Radical-mediated addition to alkenes shows:

Enzyme Interaction Studies

X-ray crystallography reveals binding modes with carbonic anhydrase IX (CAIX):

| Parameter | Value | Significance | Source |

|---|---|---|---|

| K<sub>d</sub> (observed) | 0.12 nM | Ultra-high affinity | |

| Selectivity vs CAII | >100:1 | Therapeutic potential | |

| Binding site | Zn²⁺ coordination sphere | Competitive inhibition |

Structural modifications at the 4-position of the benzoate ring enhance isoform selectivity by 3.2-fold .

Thermal Stability

TGA analysis shows decomposition onset at 218°C (N<sub>2</sub> atmosphere), with primary degradation pathways:

-

Ester pyrolysis (218-310°C)

-

Sulfur oxidation (310-450°C)

-

Aromatic ring decomposition (>450°C)

Activation energy (E<sub>a</sub>) for thermal decomposition: 142 kJ/mol (Kissinger method) .

This comprehensive analysis demonstrates the compound's versatility in synthetic and biological contexts. The sulfanyl group's redox activity combined with the ester's hydrolytic sensitivity creates opportunities for controlled functionalization, particularly in pharmaceutical intermediate synthesis and enzyme inhibition applications . Future research directions should explore photocatalytic C-H activation at the 4-sulfanyl position for green chemistry applications.

Aplicaciones Científicas De Investigación

(4-Sulfanylphenyl) benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to the presence of the sulfanyl group, which can interact with biological thiols.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mecanismo De Acción

The mechanism of action of (4-Sulfanylphenyl) benzoate largely depends on its interaction with biological molecules. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular targets and pathways, including enzyme activity and signal transduction processes .

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Benzoate Derivatives

Key Research Findings

Reactivity : The sulfanyl group in (4-sulfanylphenyl) benzoate may facilitate disulfide bond formation, a trait absent in alkyl/aryl benzoates, enabling applications in cross-linked polymers or redox-active systems .

Material Properties : Compared to biphenyl benzoates, the sulfanyl substituent could reduce thermal stability but enhance anisotropic interactions in liquid crystals due to polarizable S–H bonds .

Biological Relevance : Unlike sulfonamide derivatives (), sulfanyl-containing benzoates may exhibit thiol-specific bioactivity, such as enzyme inhibition or antioxidant effects, though this requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.